molecular formula C14H15F13INO3Si B15186277 Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)- CAS No. 135829-02-6

Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-

Cat. No.: B15186277
CAS No.: 135829-02-6
M. Wt: 647.24 g/mol
InChI Key: HXGWVGUZZOFVCV-UHFFFAOYSA-N
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Description

“Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound is notable for its incorporation of fluorinated and iodinated alkyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the preparation of the nitrilotris(ethanolato) ligand, the introduction of the tridecafluoro-1-iodooctyl group, and the coordination of these ligands to a silicon center. Typical reaction conditions may include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like silicon tetrachloride or silicon alkoxides.

Industrial Production Methods

Industrial production methods for such complex organosilicon compounds often involve batch or continuous flow processes. These methods must ensure high purity and yield, often requiring sophisticated purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The fluorinated alkyl groups may be resistant to oxidation, but the ethanolato ligands could be susceptible under strong oxidative conditions.

    Reduction: Reduction reactions may target the iodinated alkyl group, potentially leading to the formation of silicon-hydride species.

    Substitution: The ethanolato ligands can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield silicon-oxygen bonds, while reduction could produce silicon-hydride bonds.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in bioconjugation or as a component in drug delivery systems.

    Medicine: Investigated for its potential use in imaging or as a therapeutic agent.

    Industry: Utilized in the production of specialty coatings, adhesives, or sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, potentially altering their function. The fluorinated and iodinated groups could enhance its ability to penetrate biological membranes or target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-: A simpler analog without the fluorinated and iodinated alkyl group.

    Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl)-: Similar but without the iodine atom.

Uniqueness

The presence of the tridecafluoro-1-iodooctyl group makes this compound unique, potentially imparting enhanced chemical stability, hydrophobicity, and biological activity compared to its analogs.

Properties

CAS No.

135829-02-6

Molecular Formula

C14H15F13INO3Si

Molecular Weight

647.24 g/mol

IUPAC Name

2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane

InChI

InChI=1S/C8H3F13I.C6H12NO3.Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;8-4-1-7(2-5-9)3-6-10;/h2H,1H2;1-6H2;/q-1;-3;+4

InChI Key

HXGWVGUZZOFVCV-UHFFFAOYSA-N

Canonical SMILES

C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Si+4]

Origin of Product

United States

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